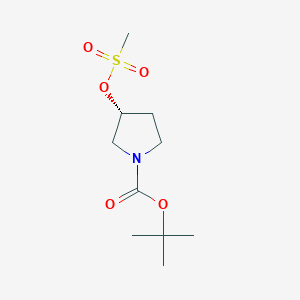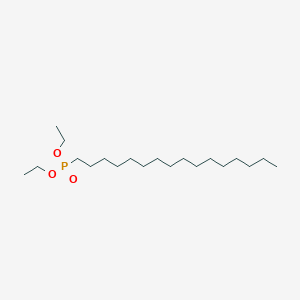
Maptam
Vue d'ensemble
Description
Maptam is an intracellular Ca2+ chelator . This compound itself does not bind calcium, but once inside the cell is converted into its derivative Dimethyl-BAPTA by cytoplasmic esterases .
Molecular Structure Analysis
This compound has a molecular formula of C36H44N2O18 . Its molecular weight is 792.74 . The structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .
Applications De Recherche Scientifique
Histamine Release and MAP (Methamphetamine) : A study explored the effects of methamphetamine (MAP) on histamine (HA) release in rat brains, finding that MAP significantly increases HA release, which may affect intrinsic biological rhythms (Ito et al., 1997).
Cardiovascular Effects of Ketamine : Research on the impact of ketamine on cardiovascular responses in rats focused on the N-methyl-D-aspartate (NMDA) receptor in the nucleus tractus solitarius (NTS), indicating that ketamine might attenuate cardiovascular responses such as baroreflex by interacting with the NMDA receptor (Ogawa et al., 1993).
Ketamine and Bladder Fibrosis : A study examined the molecular mechanism of ketamine-induced bladder fibrosis, finding that metadherin (MTDH) can regulate epithelial-mesenchymal transition (EMT) through the P38 MAPK pathway, influencing the process of bladder fibrosis (Zhu et al., 2022).
Orally Inhaled MAP0004 for Migraine Treatment : A study on the efficacy of MAP0004, an orally inhaled dihydroergotamine, for acute treatment of migraine, found it effective in treating migraine irrespective of the time of treatment, even more than 8 hours after onset of migraine pain (Tepper et al., 2011).
Mécanisme D'action
Target of Action
Maptam is primarily an intracellular Ca^2+ chelator . This means that it binds to calcium ions within the cell, effectively reducing the concentration of free calcium ions. Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. By chelating these ions, this compound can influence these processes.
Mode of Action
Instead, once inside the cell, it is converted into its derivative, Dimethyl-BAPTA, by cytoplasmic esterases . This compound then binds to calcium ions, thereby inhibiting the normal signaling pathways . This inhibition can lead to a decrease in cellular proliferation, promoting apoptosis in pathological cells such as those found in tumors .
Pharmacokinetics
Given that this compound is a cell-permeable compound , it is likely to be well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role as a calcium chelator. By binding to calcium ions, this compound can disrupt normal cellular processes that depend on calcium signaling. This can lead to a decrease in cellular proliferation and an increase in apoptosis, particularly in pathological cells such as those found in tumors .
Propriétés
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOJVQZWOLQUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147504-94-7 | |
| Record name | 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)





![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)


![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
